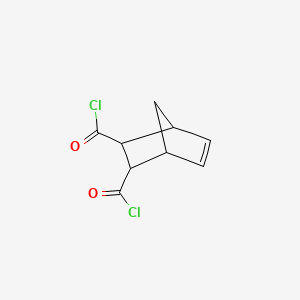
(2E)-3-(benzenesulfonyl)prop-2-enoic acid
Overview
Description
(2E)-3-(benzenesulfonyl)prop-2-enoic acid is an organic compound characterized by the presence of a benzenesulfonyl group attached to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method for synthesizing (2E)-3-(benzenesulfonyl)prop-2-enoic acid involves an aldol condensation reaction. This reaction typically starts with the condensation of benzenesulfonyl chloride with an appropriate aldehyde under basic conditions to form the corresponding β-hydroxy sulfone. Subsequent dehydration of this intermediate yields the desired this compound.
-
Michael Addition: : Another synthetic route involves the Michael addition of benzenesulfonyl chloride to an α,β-unsaturated carbonyl compound. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, followed by acidification to obtain the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : (2E)-3-(benzenesulfonyl)prop-2-enoic acid can undergo oxidation reactions, particularly at the benzenesulfonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction of the compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.
-
Substitution: : The benzenesulfonyl group can participate in nucleophilic substitution reactions. For example, treatment with nucleophiles like amines or thiols can replace the sulfonyl group with the corresponding substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (2E)-3-(benzenesulfonyl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various functionalized compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The benzenesulfonyl group can interact with active sites of enzymes, making it a candidate for drug development.
Medicine
Pharmaceutical research explores this compound for its potential anti-inflammatory and antimicrobial properties. Its ability to modulate biological pathways is of particular interest in the development of new therapeutic agents.
Industry
In the materials science industry, this compound is used in the synthesis of polymers and resins. Its incorporation into polymer chains can enhance the mechanical and thermal properties of the resulting materials.
Mechanism of Action
The mechanism by which (2E)-3-(benzenesulfonyl)prop-2-enoic acid exerts its effects involves the interaction of the benzenesulfonyl group with specific molecular targets. In enzyme inhibition, the sulfonyl group can form covalent bonds with amino acid residues in the enzyme’s active site, leading to a decrease in enzyme activity. This interaction can disrupt normal biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(phenylsulfonyl)prop-2-enoic acid: Similar structure but with a phenyl group instead of a benzene ring.
(2E)-3-(methylsulfonyl)prop-2-enoic acid: Contains a methylsulfonyl group instead of a benzenesulfonyl group.
(2E)-3-(tosyl)prop-2-enoic acid: Features a tosyl group, which is a common protecting group in organic synthesis.
Uniqueness
(2E)-3-(benzenesulfonyl)prop-2-enoic acid is unique due to the presence of the benzenesulfonyl group, which imparts specific reactivity and properties. This group can engage in a variety of chemical reactions, making the compound versatile for different applications. Its structure also allows for easy modification, enabling the synthesis of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
(E)-3-(benzenesulfonyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFWNTBQQWFCIK-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24237-89-6, 711-29-5 | |
| Record name | 3-(benzenesulfonyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-3-(benzenesulfonyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2s)-2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B3428961.png)




